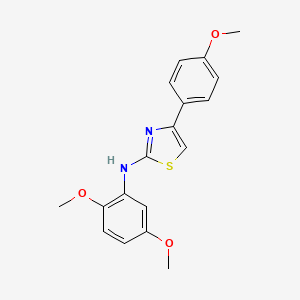

![molecular formula C18H25FN4 B5559785 (3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including reductive amination, Ullmann coupling, and cyclocondensation processes. For instance, the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent under neutral conditions illustrates the type of reaction that might be employed in synthesizing similar compounds (Bawa, Ahmad, & Kumar, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques like X-ray diffraction and NMR spectroscopy. The crystallographic studies often reveal interesting details about the tautomeric equilibria and non-covalent interactions, such as hydrogen bonding, that influence the stability and reactivity of these molecules (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives includes their participation in various organic reactions, such as cyclocondensation with 1,3-binucleophiles, leading to fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives (Sokolov & Aksinenko, 2012). These reactions are critical for modifying the core structure to enhance specific properties or introduce new functional groups.

科学的研究の応用

Synthesis Techniques

Efficient Synthesis of Pyridine-Pyrimidines : The compound has been utilized in the efficient synthesis of pyridine-pyrimidines and their derivatives using microwave irradiation and solvent-free conditions. This synthesis technique highlights the compound's role in promoting high-yield chemical reactions in organic chemistry (Rahmani et al., 2018).

Spectroscopic and Crystallographic Investigations : Another study involved the use of derivatives of the compound in spectroscopic and crystallographic investigations, offering insights into their structural and electronic properties (Hayvalı et al., 2010).

Material Science and Engineering

Corrosion Inhibition : In the field of material science, derivatives of this compound have been studied for their inhibitive effect on the corrosion of pure iron in acidic media, indicating potential applications in corrosion protection (Chetouani et al., 2005).

Functional Modification of Hydrogels : The compound has been used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels, prepared via radiation-induced polymerization. This research suggests its potential in enhancing the properties of hydrogel-based materials for medical applications (Aly et al., 2015).

Organic Electronics

- Multi-stimuli Responsive Materials : Research has been conducted on the use of derivatives of this compound in the creation of novel multi-stimuli responsive materials, which have potential applications in organic electronics and security inks (Lu & Xia, 2016).

Medicinal Chemistry

Antipsychotic Agent Synthesis : Derivatives of the compound have been synthesized and evaluated as potential antipsychotic agents. These studies contribute to the understanding of novel pharmacophores in the development of psychiatric medications (Wise et al., 1987).

Histamine H3 Receptor Antagonists : Research in this area involves the synthesis of histamine H3 receptor antagonists, showcasing the compound's role in the development of new treatments for disorders related to histamine activity (Gao et al., 2015).

将来の方向性

特性

IUPAC Name |

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4/c1-22(2)17-8-3-4-9-23(13-17)12-15-11-20-21-18(15)14-6-5-7-16(19)10-14/h5-7,10-11,17H,3-4,8-9,12-13H2,1-2H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRONUSHKZCKFX-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

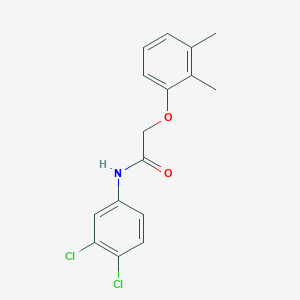

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

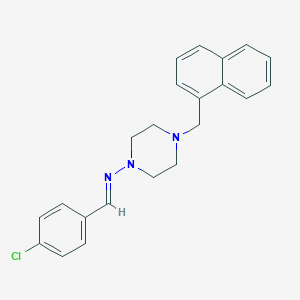

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)

![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)

![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)